molecular formula C15H11ClN2O5S B14451238 (5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate CAS No. 77408-68-5

(5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate

Cat. No.: B14451238
CAS No.: 77408-68-5
M. Wt: 366.8 g/mol
InChI Key: RNBIGNYFCNCQBF-UHFFFAOYSA-N
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Description

(5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of a chloro group at the 5th position of the benzoxazole ring and an acetamidobenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate typically involves the condensation of 2-aminophenol with an appropriate chloro-substituted aromatic aldehyde under acidic conditions to form the benzoxazole ring . The resulting intermediate is then reacted with 4-acetamidobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

(5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazoles: Similar in structure but contain a sulfur atom instead of an oxygen atom.

    Benzimidazoles: Contain an imidazole ring fused to a benzene ring.

    Benzoxazoles: Other derivatives with different substituents.

Uniqueness

(5-Chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the acetamidobenzenesulfonate moiety can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

77408-68-5

Molecular Formula

C15H11ClN2O5S

Molecular Weight

366.8 g/mol

IUPAC Name

(5-chloro-1,2-benzoxazol-3-yl) 4-acetamidobenzenesulfonate

InChI

InChI=1S/C15H11ClN2O5S/c1-9(19)17-11-3-5-12(6-4-11)24(20,21)23-15-13-8-10(16)2-7-14(13)22-18-15/h2-8H,1H3,(H,17,19)

InChI Key

RNBIGNYFCNCQBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=NOC3=C2C=C(C=C3)Cl

Origin of Product

United States

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